Bienvenue dans la boutique en ligne BenchChem!

AB-Pinaca

Cannabinoid Pharmacology Receptor Efficacy G-Protein Activation

AB-PINACA certified reference material is indispensable for forensic toxicology, receptor pharmacology, and analytical method validation. This second-generation synthetic cannabinoid exhibits high-efficacy full agonism at CB1 (Ki 2.87 nM) and CB2 (Ki 0.88 nM) receptors, with superior adenylyl cyclase inhibition potency (IC50 3.9 nM) versus Δ9-THC. Its well-characterized metabolite profile—including tissue-specific amide hydrolysis and side-chain hydroxylation products—enables definitive identification of AB-PINACA exposure in biological specimens. Critically, the 1-pentyl-1H-indazole regioisomer must be distinguished from inactive 2-alkyl-2H-indazole impurities in clandestine preparations; validated analytical methods using this CRM are essential. For rigorous, reproducible research, data cannot be extrapolated from structurally similar analogs like AB-FUBINACA or 5F-AB-PINACA due to their divergent pharmacodynamic and pharmacokinetic profiles. DEA-exempt preparation formats are available for qualified laboratories.

Molecular Formula C18H26N4O2
Molecular Weight 330.4 g/mol
CAS No. 1445752-09-9
Cat. No. B605100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-Pinaca
CAS1445752-09-9
SynonymsAB-PINACA
Molecular FormulaC18H26N4O2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N
InChIInChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1
InChIKeyGIMHPAQOAAZSHS-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AB-PINACA (CAS 1445752-09-9): A High-Efficacy Synthetic Cannabinoid Receptor Agonist for Forensic and Pharmacological Research


AB-PINACA (CAS 1445752-09-9) is a second-generation synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class [1]. It was originally developed by Pfizer in 2009 as an analgesic candidate but was later identified in illicit synthetic cannabis products in Japan in 2012 [1]. The compound acts as a potent, high-efficacy full agonist at both human cannabinoid type-1 (CB1) and type-2 (CB2) receptors, with reported binding affinities (Ki) of 2.87 nM for CB1 and 0.88 nM for CB2 [2]. It fully substitutes for Δ9-tetrahydrocannabinol (Δ9-THC) in rodent drug discrimination studies, demonstrating 1.5-fold higher potency [1]. Due to its potent cannabimimetic effects and association with severe adverse events including hospitalizations and fatalities, AB-PINACA is classified as a Schedule I controlled substance in the United States and is similarly controlled in many other jurisdictions [1].

Why AB-PINACA Cannot Be Substituted with Other Indazole-3-Carboxamide SCRAs for Critical Research Applications


The indazole-3-carboxamide class of synthetic cannabinoids, which includes AB-PINACA, AB-FUBINACA, ADB-PINACA, and 5F-AB-PINACA, exhibits profound pharmacodynamic and pharmacokinetic divergence despite their structural similarities. Subtle variations in the N-alkyl substituent (e.g., pentyl vs. 5-fluoropentyl) and the pendant amino acid side chain (e.g., valinamide vs. tert-leucinamide) result in significant, non-linear differences in CB1 receptor binding affinity, functional potency, intrinsic efficacy, and metabolic stability [1]. For instance, the 5-fluoro analog 5F-AB-PINACA exhibits a distinct metabolic pathway involving oxidative defluorination, producing a metabolite profile that differs substantially from that of AB-PINACA, which is critical for forensic toxicology [2]. Furthermore, AB-PINACA's specific profile of cytochrome P450 enzyme inhibition differs markedly from that of the closely related analog AB-FUBINACA, leading to different risks of drug-drug interactions [3]. Consequently, data generated with one SCRA in this class cannot be reliably extrapolated to another. For rigorous, reproducible research, particularly in forensic science, toxicology, and receptor pharmacology, the use of the specific compound of interest, validated against certified reference materials, is an absolute necessity.

Quantitative Differentiation of AB-PINACA from Key Analogs: Binding, Efficacy, Metabolism, and Drug Interaction Evidence


Higher CB1 Receptor Functional Efficacy Compared to Δ9-THC and CP-55,940

AB-PINACA demonstrates significantly higher functional efficacy at the human CB1 receptor compared to both the partial agonist Δ9-THC and the prototypical full agonist CP-55,940. In a [35S]GTPγS binding assay using CHO-hCB1 cell membranes, AB-PINACA produced a maximal G-protein activation (EMAX) of 71.9 ± 5.8%, which is significantly greater than that of Δ9-THC (39.0 ± 2.7%) and also exceeds that of CP-55,940 (64.0 ± 3.8%) [1]. This indicates that AB-PINACA is a 'super-agonist' in this functional readout, a property that may contribute to its pronounced in vivo toxicity relative to cannabis [1].

Cannabinoid Pharmacology Receptor Efficacy G-Protein Activation

Greater Potency for Adenylyl Cyclase Inhibition Versus Δ9-THC and CP-55,940

In an assay measuring the inhibition of adenylyl cyclase activity, a downstream effector pathway for CB1 receptors, AB-PINACA demonstrated significantly higher potency than both Δ9-THC and the synthetic full agonist CP-55,940. The IC50 for AB-PINACA was 3.9 nM, compared to 68.8 nM for Δ9-THC and 16.3 nM for CP-55,940 [1]. This indicates a 17.6-fold greater potency than Δ9-THC and a 4.2-fold greater potency than CP-55,940 in this specific signaling pathway [1].

Cannabinoid Signaling cAMP Assay Receptor Potency

Distinct Primary Metabolite Profile Compared to the 5-Fluoro Analog 5F-AB-PINACA

AB-PINACA and its 5-fluoro analog, 5F-AB-PINACA, undergo distinct primary metabolic pathways. In vitro incubation with pooled human hepatocytes revealed that the primary metabolite for AB-PINACA is AB-PINACA carboxylic acid, produced via terminal amide hydrolysis [1]. In contrast, the primary metabolites for 5F-AB-PINACA are AB-PINACA pentanoic acid and 5-hydroxypentyl-AB-PINACA, resulting from oxidative defluorination [1]. This fundamental difference in biotransformation has direct implications for forensic analysis, as the choice of analytical targets for confirming drug use differs between the two compounds.

Forensic Toxicology Drug Metabolism Hepatocyte Incubation

A Different Cytochrome P450 Inhibition Profile Compared to AB-FUBINACA

AB-PINACA and its close structural analog AB-FUBINACA exhibit distinct inhibitory profiles against major human cytochrome P450 (CYP) enzymes, suggesting different potential for drug-drug interactions. AB-PINACA was found to reversibly inhibit CYP2C8 (Ki = 16.9 µM), CYP2C9 (Ki = 6.7 µM), and CYP2C19 (Ki = 16.1 µM), and showed time-dependent inhibition of CYP3A4 (Ki = 17.6 µM) [1]. In contrast, AB-FUBINACA inhibited CYP2B6 (Ki = 15.0 µM), CYP2C8 (Ki = 19.9 µM), CYP2C9 (Ki = 13.1 µM), CYP2C19 (Ki = 6.3 µM), and CYP2D6 (Ki = 20.8 µM), but did not significantly inhibit CYP3A4 [2].

Drug-Drug Interactions CYP Inhibition Pharmacokinetics

Characterized In Vivo Metabolite Profile in Human Tissues and Urine

A comprehensive in vivo metabolite profile for AB-PINACA has been established using solid tissues (lung, liver, kidney) and urine from a fatal abuse case, and compared directly with in vitro human hepatocyte data [1]. Thirteen distinct metabolites were characterized, produced by terminal amide hydrolysis, hydroxylation, carbonyl formation, and/or glucuronidation [1]. Crucially, the study identified that the most abundant metabolite in hepatocytes, lung, and liver was the terminal amide hydrolysis product, whereas the predominant metabolite in kidney and urine was produced by hydroxylation or carbonyl formation on the pentyl side chain after hydrolysis [1]. This tissue-specific distribution of metabolites is vital for interpreting postmortem forensic findings.

Forensic Toxicology Postmortem Analysis Metabolite Identification

Optimal Scientific and Industrial Use Cases for AB-PINACA Reference Material


Forensic Toxicology Confirmation and Quantification

AB-PINACA certified reference material (CRM) is essential for the development and validation of confirmatory analytical methods (e.g., LC-MS/MS, GC-MS) used by forensic toxicology laboratories. Its unique and well-characterized in vivo metabolite profile, particularly the tissue-specific distribution of the terminal amide hydrolysis product and side-chain hydroxylated metabolites, makes it a critical standard for accurately identifying AB-PINACA exposure in biological specimens from forensic casework [1].

Pharmacological Research on Cannabinoid Receptor Signaling

Researchers investigating the complexities of CB1 receptor signaling and the structural determinants of cannabinoid efficacy require AB-PINACA as a key tool compound. Its demonstrated high intrinsic efficacy for G-protein activation (EMAX = 71.9 ± 5.8%) and superior potency for adenylyl cyclase inhibition (IC50 = 3.9 nM) compared to Δ9-THC and CP-55,940 [2] make it an ideal reference agonist for studying biased signaling, receptor desensitization, and the mechanisms underlying SCRA-induced toxicity.

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

AB-PINACA is a valuable probe substrate for investigating potential drug-drug interactions and metabolic pathways in vitro. Its specific and well-defined inhibitory effects on CYP2C8, CYP2C9, CYP2C19, and CYP3A4 enzymes [3] allow researchers to model and predict the pharmacokinetic consequences of SCRA co-administration with other drugs. Furthermore, its distinct metabolic fate compared to its 5-fluoro analog [4] provides a clear model system for studying the impact of fluorination on xenobiotic biotransformation.

Development of Analytical Reference Standards for Regioisomer Impurities

AB-PINACA is a key compound for forensic chemists working on the analysis of illicit drug seizures. The compound's 1-pentyl-1H-indazole structure is distinct from its 2-alkyl-2H-indazole regioisomer, a potential manufacturing impurity with dramatically lower (micromolar) potency at CB1 and CB2 receptors [5]. Access to a certified AB-PINACA standard is critical for developing and validating GC-MS methods that can reliably differentiate the active compound from inactive or low-potency regioisomeric impurities found in clandestine preparations [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for AB-Pinaca

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.